molecular formula C9H9NO6S B2549727 3-(2-Furoyl)-1,3-Thiazolidin-4-carbonsäure-1,1-dioxid CAS No. 1213985-55-7

3-(2-Furoyl)-1,3-Thiazolidin-4-carbonsäure-1,1-dioxid

Katalognummer: B2549727
CAS-Nummer: 1213985-55-7
Molekulargewicht: 259.23
InChI-Schlüssel: LVPPZINTABBQKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both furan and thiazolidine rings

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with thiazolidine derivatives. The resulting compound exhibits a unique structure characterized by a thiazolidine ring fused with a furan moiety, contributing to its biological activity and interaction with various biological targets.

Pharmacological Applications

Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid possess activity against a range of bacteria and fungi. For instance, derivatives have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
Thiazolidine derivatives are also investigated for their anti-inflammatory effects. The compound has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential
Recent studies have highlighted the potential of thiazolidine derivatives in cancer therapy. Compounds similar to 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116). These compounds induce apoptosis and inhibit tumor growth through multiple mechanisms .

Case Studies

Case Study 1: Antimicrobial Screening
A systematic screening of various thiazolidine derivatives including 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid was conducted to evaluate their antimicrobial efficacy. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) was analyzed to optimize efficacy .

Case Study 2: Anticancer Activity
In vitro studies on the anticancer properties of thiazolidinedione derivatives revealed that specific modifications to the thiazolidine ring enhance cytotoxicity against cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with thiazolidine-4-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and thiazolidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of both furan and thiazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in the individual components .

Biologische Aktivität

3-(Furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a furan-2-carbonyl substituent and is characterized by its dioxo functional groups. The synthesis typically involves the reaction of furan-2-carboxylic acid with thiazolidine derivatives, yielding the target compound through established organic synthesis techniques such as the Knoevenagel condensation .

Antitumor Activity

Studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines like Jurkat and A-431, indicating potent antitumor activity . The presence of electron-donating groups and specific ring substitutions has been linked to enhanced activity.

CompoundCell LineIC50 (µg/mL)Activity Description
Compound 9Jurkat1.61 ± 1.92Significant cytotoxicity
Compound 10A-4311.98 ± 1.22Comparable to doxorubicin

Antiviral Potential

Recent research suggests that thiazolidine carboxylic acids may possess antiviral properties against avian influenza and infectious bronchitis viruses (IBV). Preliminary data indicate that these compounds can inhibit viral replication, making them potential candidates for antiviral drug development .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Thiazolidine derivatives have shown to reduce intracellular reactive oxygen species (ROS) levels in cellular models, which suggests a role in oxidative stress defense mechanisms . This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

Structure-Activity Relationship (SAR)

The biological activity of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid can be attributed to specific structural features:

  • Thiazolidine Ring : Essential for biological activity; modifications can enhance or diminish efficacy.
  • Furan Substituent : Contributes to the overall stability and interaction with biological targets.
  • Dioxo Functional Groups : Implicated in increased reactivity and potential interactions with biomolecules.

Case Study 1: Anticancer Activity

A study focusing on a series of thiazolidine derivatives including 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid revealed that compounds with specific substitutions exhibited enhanced antiproliferative effects on HT29 colorectal cancer cells. The highest activity was observed with compounds having halogenated phenyl groups .

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that thiazolidine derivatives could significantly inhibit the replication of avian influenza virus in cultured cells. The mechanism appears to involve modulation of viral entry or replication processes, warranting further investigation into their pharmacodynamics .

Eigenschaften

IUPAC Name

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-8(7-2-1-3-16-7)10-5-17(14,15)4-6(10)9(12)13/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPPZINTABBQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1(=O)=O)C(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.